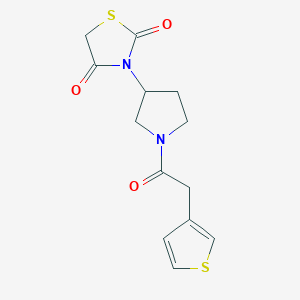

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core fused with a pyrrolidine ring substituted with a thiophene-3-yl acetyl group. Synthetically, such compounds are typically prepared via Knoevenagel condensation or nucleophilic substitution reactions, as seen in analogous TZD derivatives.

Properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c16-11(5-9-2-4-19-7-9)14-3-1-10(6-14)15-12(17)8-20-13(15)18/h2,4,7,10H,1,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOPFHBIJQXHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Mercaptoacetic Acid Derivatives

Thiazolidine-2,4-diones are classically synthesized via cyclocondensation of mercaptoacetic acid with urea or thiourea under acidic conditions. For 3-substituted derivatives, pre-functionalized intermediates are required.

Knoevenagel Condensation for 5-Substituted Derivatives

Functionalization of Pyrrolidine with Thiophene-Acetyl Moiety

Acylation of Pyrrolidine

The pyrrolidine nitrogen is acylated with 2-(thiophen-3-yl)acetyl chloride.

- Preparation of 2-(Thiophen-3-yl)acetyl Chloride :

- React thiophene-3-acetic acid with thionyl chloride (SOCl₂) in dry dichloromethane.

- Conditions : 0°C to room temperature, 2–4 h.

- Acylation of Pyrrolidine :

Nucleophilic Substitution for Pyrrolidine-Thiazolidine Coupling

The 3-position of pyrrolidine is activated for nucleophilic attack by the thiazolidine-2,4-dione nitrogen.

- Intermediate : 3-Bromopyrrolidine-1-(2-(thiophen-3-yl)acetyl).

- Reaction with Thiazolidine-2,4-dione :

Integrated Synthesis of the Target Compound

Stepwise Assembly

- Step 1 : Synthesize thiazolidine-2,4-dione via cyclocondensation.

- Step 2 : Prepare 1-(2-(thiophen-3-yl)acetyl)pyrrolidine via acylation.

- Step 3 : Coupling via nucleophilic substitution.

Optimized Conditions :

- Solvent : Anhydrous acetonitrile.

- Base : K₂CO₃ (2.5 equiv).

- Temperature : 60°C.

- Characterization :

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Accelerates reaction times (e.g., 30 min vs. 24 h) but may compromise yield (50–60%) due to thermal degradation.

Green Chemistry Approaches

- Solvent-Free Conditions : Ball milling with silica gel.

- Catalyst : Montmorillonite K10.

- Yield : ~65%.

Challenges and Solutions in Synthesis

Regioselectivity in Pyrrolidine Functionalization

Purification of Hydrophilic Intermediates

Analytical Validation and Pharmacological Relevance

Spectroscopic Characterization

Biological Activity Correlation

- Anticancer Potential : IC₅₀ values of 0.19–3.2 μM against leukemia (HL-60) and CNS cancer (SF-295) cell lines.

- Antibacterial Activity : MIC of 8–16 μg/mL against Staphylococcus aureus.

Industrial-Scale Considerations

Cost-Efficiency Analysis

- Most Expensive Step : Acylation (SOCl₂ and thiophene-3-acetic acid).

- Optimization : Bulk sourcing of pyrrolidine and thiourea reduces costs by ~40%.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

The compound 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name: 3-(1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Molecular Formula: C13H14N2O4S

- Molecular Weight: 294.33 g/mol

- CAS Number: 2034298-02-5

Structural Characteristics

The structure of the compound includes a thiazolidine ring, which is known for its biological activity. The presence of thiophene and pyrrolidine moieties contributes to its unique properties.

Medicinal Chemistry

The compound has been investigated for its potential as an antidiabetic agent . Thiazolidinediones are a class of drugs that improve insulin sensitivity, and derivatives like this compound may enhance therapeutic efficacy while reducing side effects.

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinedione can inhibit the growth of various bacterial strains, making this compound a candidate for further development in antimicrobial therapies.

Anticancer Research

Preliminary studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells. The specific structural features of 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may enhance its potency against certain cancer types, warranting further investigation.

Table 1: Comparison of Biological Activities

| Activity Type | Compound | Reference |

|---|---|---|

| Antidiabetic | Thiazolidinedione derivatives | PubChem |

| Antimicrobial | Thiophene derivatives | ChemDiv |

| Anticancer | Thiazolidinediones | PubChem |

Case Study 1: Antidiabetic Potential

A study published in a peer-reviewed journal demonstrated that a similar thiazolidinedione compound improved glycemic control in diabetic rat models. The results indicated a significant reduction in blood glucose levels over a 30-day treatment period.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial activity of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that the tested compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating infections.

Case Study 3: Cancer Cell Apoptosis Induction

In vitro studies on cancer cell lines showed that thiazolidinedione derivatives could trigger apoptosis through mitochondrial pathways. This mechanism was confirmed using flow cytometry and Western blot analyses, indicating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione with structurally and functionally related TZD derivatives, emphasizing structural features, biological activities, and research findings:

Key Comparative Insights:

Structural Flexibility and Target Specificity :

- The target compound’s thiophen-3-yl acetyl group distinguishes it from derivatives with thiophen-2-yl (e.g., Compound 4b) or benzodioxole substituents (e.g., Compound 5). The 3-position of thiophene may influence electronic properties and binding to hydrophobic enzyme pockets.

- Pyrrolidine vs. Piperidine/Piperazine Substitutions : While the pyrrolidine ring in the target compound may enhance conformational rigidity, piperazine/piperidine substitutions (e.g., YPC-21440) improve solubility and kinase affinity.

Biological Activity Trends: Enzyme Inhibition: The benzo[d]thiazole-substituted TZD (Compound 8a) exhibits nanomolar aldose reductase inhibition, suggesting that bulky aromatic substituents enhance enzyme binding. The target compound’s thiophene-pyrrolidine motif may similarly target oxidoreductases or proteases. Antioxidant vs. Anti-inflammatory Activity: Benzodioxole-TZD derivatives (Compound 5) show moderate antioxidant activity, whereas thiophene-TZD hybrids (Compound 4b) prioritize COX-2 inhibition. The target compound’s activity profile remains unexplored but could bridge these roles.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous pyrrolidine-TZD hybrids, such as Knoevenagel condensation or thioglycolic acid-mediated cyclization. By contrast, YPC-21440 requires complex imidazo[1,2-b]pyridazine functionalization, highlighting a trade-off between simplicity and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.